(S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of oxazolidine derivatives, closely related to "(S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate," typically involves reactions between dicarboxylic acid chlorides and oximes in the presence of triethylamine. Such processes can yield a variety of oxazolidinediones under specific conditions (Izydore et al., 2014).
Molecular Structure Analysis
The molecular structure of oxazolidine derivatives, including our compound of interest, is characterized by X-ray crystallography, which provides detailed insights into the arrangement of atoms within the molecule and its stereochemistry. For instance, the synthesis and structural elucidation of related compounds, such as thiazolidin-4-ones, have been reported, highlighting the importance of NMR techniques and X-ray crystallography in determining molecular structures (Cunico et al., 2007).
Chemical Reactions and Properties
The reactivity of oxazolidine derivatives can vary significantly depending on their substitution patterns. These compounds can participate in a range of chemical reactions, including cycloadditions, conjugate additions, and cyclization reactions, leading to a diverse array of products with potential biological and pharmaceutical applications. For example, the synthesis of isoxazolidine and benzoxazine derivatives through tandem palladium-catalyzed reactions demonstrates the complex chemical behavior of these compounds (Gabriele et al., 2006).
Physical Properties Analysis
The physical properties of "(S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate" and related compounds, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments and applications. These properties are typically determined through a combination of spectroscopic methods and X-ray crystallography.
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards various reagents, and stability under different conditions, are essential for the practical application of oxazolidine derivatives. Studies on similar compounds have revealed insights into their regioselective cyclocondensations and the influence of substituents on their reactivity and stability (Refouvelet et al., 1994).
Scientific Research Applications
Photocarboxylation of Benzylic C–H Bonds
The study by Meng et al. (2019) presents a novel visible-light-mediated carboxylation of benzylic C–H bonds with CO2 under metal-free conditions. This method allows the synthesis of 2-arylpropionic acids and is notable for not requiring sacrificial electron donors or stoichiometric additives.
Enantiopure α,α-Dialkyl α-Amino Acids Synthesis
Rojas‐Lima et al. (2005) explored 3-benzoyl-2-isopropyl-4-alkyloxazolidin-5-ones as economical sources of enantiopure α,α-dialkyl α-amino acids. The anions of these compounds can undergo fragmentation-recombination processes to generate specific benzamide derivatives, which, after acidic methanolysis, provide access to α,β-dialkylated α,β-diaminopropionic acids.
Intramolecular Exo-Hydrofunctionalization of Allenes
Zhang et al. (2006) reported the use of Au(I) catalysts for intramolecular hydroamination, hydroalkoxylation, and hydroarylation of allenes. This process is effective for forming piperidine derivatives and oxygen heterocycles, among others, with high exo-selectivity and stereospecificity.
Synthesis of New Triazafulvalene System
Uršič et al. (2010) described the synthesis of a new triazafulvalene system through cycloaddition and subsequent alkylation processes. These compounds are derived from 1-methyl-2,5-dioxoimidazolidin-4-ylidene, with potential applications in chemical synthesis.
Synthesis of Glucofuranose-Oxazolidin-2-One Derivatives
Steiner et al. (2009) reported the synthesis of (4R)-4-carbamoyl-4-[(4R)-3-O-benzyl-1,2-O-isopropylidene-beta-l-threofuranos-4-C-yl]-oxazolidin-2-one. This compound showcases the intricate chemistry of sugar derivatives and their potential in further synthetic applications.
One-Pot Synthesis of Thiazolidin-4-Ones
Cunico et al. (2007) reported a three-component one-pot synthesis method for 2-isopropyl-3-benzyl-1,3-thiazolidin-4-ones from valine, arenealdehydes, and mercaptoacetic acid. This method highlights the versatility of the oxazolidinone structure in synthesizing heterocyclic compounds.
Safety And Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
benzyl (4S)-2,5-dioxo-4-propan-2-yl-1,3-oxazolidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5/c1-9(2)11-12(16)20-14(18)15(11)13(17)19-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXWOGVKYLPBQY-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)OC(=O)N1C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)OC(=O)N1C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30453989 | |
Record name | Benzyl (4S)-2,5-dioxo-4-(propan-2-yl)-1,3-oxazolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30453989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate | |
CAS RN |
158257-41-1 | |
Record name | Phenylmethyl (4S)-4-(1-methylethyl)-2,5-dioxo-3-oxazolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=158257-41-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl (4S)-2,5-dioxo-4-(propan-2-yl)-1,3-oxazolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30453989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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